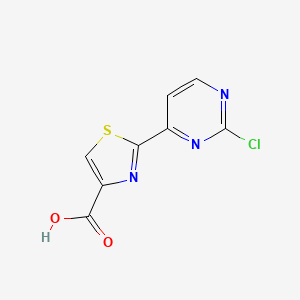

2-(2-Chloropyrimidin-4-yl)thiazole-4-carboxylic Acid

CAS No.:

Cat. No.: VC18334471

Molecular Formula: C8H4ClN3O2S

Molecular Weight: 241.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4ClN3O2S |

|---|---|

| Molecular Weight | 241.66 g/mol |

| IUPAC Name | 2-(2-chloropyrimidin-4-yl)-1,3-thiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H4ClN3O2S/c9-8-10-2-1-4(12-8)6-11-5(3-15-6)7(13)14/h1-3H,(H,13,14) |

| Standard InChI Key | SAEHJMBWVLIEHP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(N=C1C2=NC(=CS2)C(=O)O)Cl |

Introduction

Synthesis Pathways

The synthesis of 2-(2-chloropyrimidin-4-yl)thiazole-4-carboxylic acid typically involves multi-step reactions, focusing on the formation of the thiazole and pyrimidine rings followed by functional group modifications.

General Synthetic Route:

-

Formation of Thiazole Ring:

-

Reactants such as α-haloketones and thiourea are condensed under basic conditions to yield the thiazole core.

-

-

Pyrimidine Substitution:

-

Chlorinated pyrimidines can be introduced via nucleophilic substitution reactions using precursors like 2-chloropyrimidine derivatives.

-

-

Carboxylation:

-

The carboxylic acid group is often introduced through oxidation or direct carboxylation of intermediates.

-

Reaction Conditions:

-

Solvents: Ethanol, dimethylformamide (DMF), or acetonitrile.

-

Catalysts: Sodium ethoxide or potassium carbonate.

-

Temperature: Moderate heating (50–120°C) depending on the step.

Applications in Medicinal Chemistry

The unique structure of 2-(2-chloropyrimidin-4-yl)thiazole-4-carboxylic acid makes it a promising candidate for drug discovery:

-

Antimicrobial Activity:

-

Thiazole derivatives are known for their ability to inhibit bacterial growth by targeting enzymes critical for cell wall synthesis.

-

Pyrimidine moieties enhance binding affinity to biological targets, such as DNA polymerases.

-

-

Anticancer Potential:

-

Compounds with similar scaffolds have shown efficacy against cancer cell lines by interfering with cell cycle regulation or inducing apoptosis.

-

-

Anti-inflammatory Properties:

-

Carboxylic acid groups contribute to the modulation of inflammatory pathways via interaction with cyclooxygenase enzymes.

-

Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | ~200–220°C (estimated) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| LogP | ~1.5–2.0 (predicted) |

| pKa (Carboxylic Acid) | ~4.0–5.0 |

Analytical Characterization

To confirm the identity and purity of 2-(2-chloropyrimidin-4-yl)thiazole-4-carboxylic acid, various analytical techniques are employed:

-

NMR Spectroscopy (¹H and ¹³C):

-

Signals corresponding to aromatic protons in the pyrimidine and thiazole rings.

-

Downfield shifts for protons near electronegative groups (e.g., chlorine).

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z = 241 (consistent with molecular weight).

-

-

Infrared Spectroscopy (IR):

-

Strong absorption bands around 1700 cm⁻¹ for the carboxylic acid C=O stretch.

-

Bands near 3100 cm⁻¹ for O-H stretching.

-

Potential Research Directions

Given its structural framework, future studies can explore:

-

Derivatization: Modifying functional groups to enhance pharmacokinetics or biological activity.

-

Docking Studies: Computational simulations to identify potential biological targets.

-

Polymer Applications: Incorporation into advanced materials due to its heterocyclic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume